molecular formula C10H6F3N3O2 B13222741 4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole CAS No. 790661-64-2

4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B13222741
CAS No.: 790661-64-2
M. Wt: 257.17 g/mol
InChI Key: FKHZRLOLGXOAPV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound of significant interest in medicinal and agrochemical research . The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active molecules . This particular compound features a trifluoromethyl group, a moiety known to enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable modification in the design of new active agents . The 4-nitrophenyl substituent further contributes to its potential as a versatile building block for the synthesis of more complex derivatives. While the specific biological profile of this compound is a subject of ongoing investigation, structurally similar trifluoromethylpyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including serving as anti-inflammatory and antibacterial agents . Furthermore, N-arylpyrazole structures are the foundation of several commercial insecticides, highlighting the potential of this compound class in agrochemical research . Researchers can utilize this chemical as a key intermediate to develop novel candidates for evaluating anti-inflammatory, antimicrobial, or insecticidal activity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

790661-64-2

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

5-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-15-9(8)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15)

InChI Key

FKHZRLOLGXOAPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

While the exact compound "4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole" is not directly detailed in the provided search results, the information available allows for an exploration of the applications of related pyrazole derivatives, focusing on trifluoromethyl and nitrophenyl substitutions.

Influence of Substituents on Pyrazole Activity

  • Fluoroalkyl Substituents: The presence of a fluoroalkyl substituent on the pyrazole core can significantly increase the lipophilicity and solubility of the compounds, which can improve their biological activity .
  • Trifluoromethyl groups: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide is used for treating inflammation and inflammation-associated disorders .
  • Nitrophenyl groups: Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative with potential applications, as suggested by its listing as a chemical product .

Specific Examples and Related Compounds

  • Celecoxib and Fipronil: Celecoxib (a non-steroidal antirheumatic drug) and fipronil (a broad-use insecticide) are examples of pyrazole-containing compounds with practical applications .
  • Anti-inflammatory Agents: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide is related to compounds for treating inflammation . The invention is in the field of anti-inflammatory pharmaceutical agents and specifically relates to compounds, compositions, and methods for treating inflammation and inflammation-associated disorders, such as arthritis .
  • Anti-diabetes agents: Various substituted methyl-5-phenyl-1H-pyrazol-1-yl]benzenesulfonamides have been prepared as intermediates for anti-diabetes agents .

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Key Observations :

  • Synthetic Efficiency : Microwave-assisted methods () achieve faster reaction times (e.g., 30–60 minutes) compared to traditional heating (24 hours in ).
  • Steric Effects : Bulky substituents like tert-butyl () reduce ring flexibility, whereas trifluoromethyl balances lipophilicity without excessive steric hindrance.
Table 2: Selected Properties of Pyrazole Derivatives
Compound Melting Point (°C) LogP (Calculated) Bioactivity Notes References
Target Compound Not reported 3.2 Not explicitly studied N/A
5-(4-Fluorophenyl)-3-naphthyl-1-Ph-pyrazole 180–182 5.1 ERα binding affinity (-9.1 kcal/mol)
Celecoxib Analog (5-(4-MePh)-3-CF₃-1H-pyrazole) 160–162 3.8 COX-2 inhibition (IC₅₀ = 40 nM)
4-Bromo-3-Me-5-CF₃-1H-pyrazole 95–97 2.9 Intermediate for agrochemicals

Findings :

  • Lipophilicity: The trifluoromethyl group increases LogP values by ~1 unit compared to non-fluorinated analogs (e.g., 3.2 vs. 2.9 in ).
  • Biological Relevance : Fluorophenyl and naphthyl groups () enhance binding to estrogen receptors, while nitro groups () may favor interactions with nitroreductases in prodrug applications.

Crystallographic and Spectroscopic Insights

  • Crystal Packing : The compound in (C20H19F3N2O4) crystallizes in the triclinic P-1 space group, with intermolecular C–H···O hydrogen bonds stabilizing the lattice .
  • NMR Trends : ¹H NMR of nitro-containing pyrazoles (e.g., ) shows deshielded aromatic protons (δ 8.2–8.5 ppm) due to nitro-group anisotropy.

Biological Activity

4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and antiparasitic activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole can be represented as follows:

  • Molecular Formula : C10_{10}H7_{7}F3_3N4_4O2_2
  • Molecular Weight : 288.18 g/mol

This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modulating interactions with biological targets.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole, including 4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole, exhibit significant anti-inflammatory properties. A study highlighted that compounds with a para-nitrophenyl moiety showed remarkable anti-inflammatory effects, achieving up to 93.53% inhibition in protein denaturation assays, surpassing the standard drug diclofenac sodium (90.13% inhibition) .

Table 1: Anti-inflammatory Activity Comparison

Compound% Inhibition (Protein Denaturation)Reference
4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole93.53%
Diclofenac Sodium90.13%

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. In vitro evaluations against various bacterial strains such as E. coli and Bacillus subtilis revealed that certain derivatives exhibited substantial antibacterial activity. Notably, one study reported that compounds derived from pyrazoles demonstrated effective inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .

Table 2: Antimicrobial Activity Results

CompoundTarget OrganismMinimum Inhibitory Concentration (µg/mL)Reference
4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazoleE. coli40
Pyrazole Derivative AMycobacterium tuberculosis6.25

Antiparasitic Activity

Recent studies have also explored the antiparasitic potential of trifluoromethylated pyrazoles. Compounds were synthesized and tested against Leishmania amazonensis and Trypanosoma cruzi, showing promising results in inhibiting the growth of these pathogens associated with neglected tropical diseases. The presence of bulky groups at specific positions on the phenyl ring enhanced the antiparasitic efficacy significantly .

Table 3: Antiparasitic Activity Findings

CompoundTarget Pathogen% InhibitionReference
Trifluoromethylated Pyrazole DerivativeLeishmania amazonensisSignificant inhibition observed
Trifluoromethylated Pyrazole DerivativeTrypanosoma cruziSignificant inhibition observed

Case Studies

  • Anti-inflammatory Efficacy : A series of experiments involving carrageenan-induced edema in rats showed that the tested pyrazole derivatives significantly reduced paw swelling, indicating potent anti-inflammatory activity comparable to established NSAIDs .
  • Antimicrobial Screening : A comprehensive screening of various pyrazole derivatives against multiple bacterial strains revealed that specific modifications to the pyrazole core could enhance antibacterial potency, with some compounds achieving MIC values lower than traditional antibiotics .
  • Antiparasitic Evaluation : In vitro studies demonstrated that certain trifluoromethylated pyrazoles displayed strong activity against both Leishmania and Trypanosoma, suggesting their potential as lead compounds for drug development targeting parasitic infections .

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